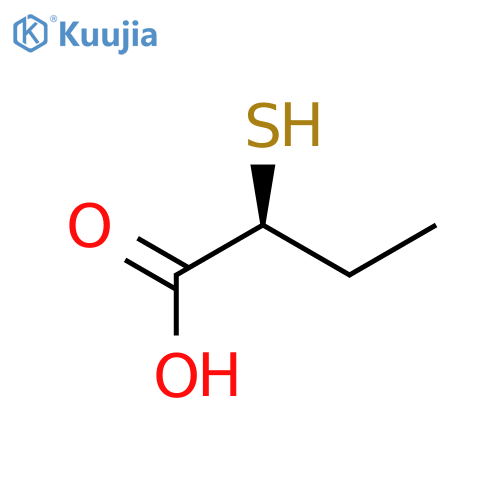

Cas no 1242881-37-3 ((S)-2-Mercaptobutyric acid)

(S)-2-Mercaptobutyric acid 化学的及び物理的性質

名前と識別子

-

- DB-009120

- 1242881-37-3

- (s)-2-mercaptobutyric acid

- CS-0442983

- AKOS000283828

- (2S)-2-Sulfanylbutanoic acid

- SCHEMBL4867670

- (S)-2-mercaptobutanoicacid

- (S)-2-mercaptobutanoic acid

- F11548

- MFCD09250885

- (S)-2-Mercaptobutyric acid

-

- インチ: InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1

- InChIKey: CFPHMAVQAJGVPV-VKHMYHEASA-N

- ほほえんだ: CC[C@@H](C(=O)O)S

計算された属性

- せいみつぶんしりょう: 120.02450067g/mol

- どういたいしつりょう: 120.02450067g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 72.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

(S)-2-Mercaptobutyric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00HI32-250mg |

(S)-2-Mercaptobutyric acid |

1242881-37-3 | 95% | 250mg |

$51.00 | 2024-07-10 | |

| A2B Chem LLC | AI15790-250mg |

(S)-2-Mercaptobutyric acid |

1242881-37-3 | 95% | 250mg |

$32.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513650-5g |

(S)-2-mercaptobutanoic acid |

1242881-37-3 | 98% | 5g |

¥2372.00 | 2024-08-09 | |

| 1PlusChem | 1P00HI32-1g |

(S)-2-Mercaptobutyric acid |

1242881-37-3 | 95% | 1g |

$102.00 | 2024-07-10 | |

| 1PlusChem | 1P00HI32-5g |

(S)-2-Mercaptobutyric acid |

1242881-37-3 | 95% | 5g |

$307.00 | 2024-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513650-250mg |

(S)-2-mercaptobutanoic acid |

1242881-37-3 | 98% | 250mg |

¥252.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513650-1g |

(S)-2-mercaptobutanoic acid |

1242881-37-3 | 98% | 1g |

¥783.00 | 2024-08-09 |

(S)-2-Mercaptobutyric acid 関連文献

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

(S)-2-Mercaptobutyric acidに関する追加情報

(S)-2-Mercaptobutyric Acid: A Comprehensive Overview

(S)-2-Mercaptobutyric acid, also known as (S)-2-aminothiobutyric acid, is a sulfur-containing amino acid with the CAS number 1242881-37-3. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. The molecule consists of a butyric acid backbone with a mercapto (-SH) group attached to the second carbon atom, and its (S) configuration denotes the specific stereochemistry of the chiral center.

The synthesis of (S)-2-Mercaptobutyric acid involves several methods, including enzymatic resolution of racemic mixtures and chemical synthesis using chiral catalysts. Recent advancements in asymmetric catalysis have enabled the production of this compound with high enantiomeric excess, making it more accessible for research and industrial applications. The compound's ability to form disulfide bonds makes it particularly useful in biochemistry and molecular biology, where it can serve as a building block for peptides and proteins.

In terms of applications, (S)-2-Mercaptobutyric acid has been explored for its potential in drug discovery. Its sulfur-containing group allows for interactions with metal ions, which is crucial in enzyme inhibition and drug targeting. For instance, studies have shown that this compound can act as a ligand for metalloenzymes, potentially inhibiting their activity and offering therapeutic benefits. Additionally, its role as a precursor in the synthesis of bioactive molecules has been highlighted in recent research, further underscoring its importance in medicinal chemistry.

The physical properties of (S)-2-Mercaptobutyric acid are also worth noting. It is a white crystalline solid with a molecular weight of 105.16 g/mol and a melting point of approximately 150°C. Its solubility in water is moderate, making it suitable for various aqueous-based reactions and formulations. The compound's stability under different pH conditions has been studied extensively, with findings indicating that it remains stable under neutral to slightly acidic conditions but undergoes degradation under strongly basic or oxidizing environments.

Recent research has also focused on the environmental impact of (S)-2-Mercaptobutyric acid. Studies have shown that it can be biodegraded by certain microbial strains, suggesting that its use in industrial processes may not pose significant environmental risks. However, further investigations are needed to fully understand its ecological footprint and ensure sustainable practices in its production and application.

In conclusion, (S)-2-Mercaptobutyric acid is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthesis techniques and understanding of its biological interactions, position it as a valuable tool in modern science. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

1242881-37-3 ((S)-2-Mercaptobutyric acid) 関連製品

- 4965-26-8(5-Nitrobenzobthiophene)

- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)

- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)

- 1211588-96-3(5-Bromo-2-iodo-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)

- 1251363-58-2(tricyclo5.2.1.0,2,6decane-8-sulfonyl chloride)

- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)

- 62833-51-6(Benzenesulfonyl chloride, 5-chloro-2-methoxy-4-nitro-)

- 2247088-22-6((3S,4S)-3-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride)

- 2034427-96-6(3-{4-(2-chlorophenyl)methylpiperazin-1-yl}-6-cyclopropylpyridazine)

- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)